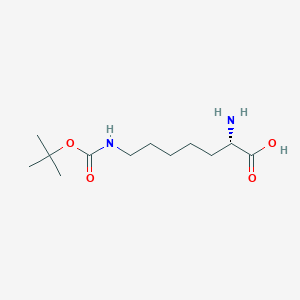

(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

Description

(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 7th position of its heptanoic acid backbone. The Boc group is widely used in peptide synthesis to protect amine functionalities during multi-step reactions, enhancing stability and solubility . This compound serves as a critical intermediate in the synthesis of type L inhibitors (e.g., CW11–CW20), which are designed for targeted therapeutic applications, such as anticancer agents . Its stereochemical configuration (S-enantiomer) ensures specificity in molecular interactions, particularly in enzyme inhibition and receptor binding.

Properties

Molecular Formula |

C12H24N2O4 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

(2S)-2-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-8-6-4-5-7-9(13)10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 |

InChI Key |

JKMYPTAGGLIUEY-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid typically involves:

- Protection of the amino group with a Boc group to prevent undesired side reactions.

- Protection or modification of the carboxylic acid group to control reactivity.

- Introduction or preservation of stereochemistry at the α-carbon.

- Use of suitable solvents, bases, and reagents to promote selective reactions.

- Purification by extraction and chromatography.

Specific Synthetic Routes

Boc Protection of Amino Group

One common method starts from the free amino acid or an Fmoc-protected intermediate, where the Boc protection is introduced by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or potassium fluoride. This step is often performed in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature to moderate temperatures.

- For example, in the synthesis of a similar protected amino acid, the Fmoc group was replaced by a Boc group by successive addition of potassium fluoride, trimethylamine, and di-tert-butyl dicarbonate to a stirred solution, yielding the Boc-protected amino ester in about 78% yield.

Carboxylic Acid Protection

The carboxylic acid group is often protected as a tert-butyl ester to prevent side reactions during subsequent transformations. This can be achieved by reaction with tert-butyl 2,2,2-trichloroacetate in anhydrous dichloromethane at room temperature for extended periods (e.g., 18 hours), yielding the fully protected amino acid in good yield (around 79%).

Use of Dehydrating Agents and Bases

In some synthetic protocols, dehydration steps are performed using agents such as phosphorus(V) oxide or phosphoryl chloride at elevated temperatures, or cyanuric chloride in aprotic solvents like ethers (e.g., tert-butyl methyl ether) or dimethylformamide (DMF) at 20–30 °C. Tertiary nitrogen bases such as tri-lower alkylamines, pyridine, or dimethylaminopyridine (DMAP) are used to catalyze reactions or neutralize acids formed during the process.

Diastereoselective Reductions and Alkylations

For maintaining or introducing stereochemistry, diastereoselective reductions using reagents like sodium borohydride in the presence of borate esters or catalytic hydrogenation with platinum on carbon in the presence of magnesium acetate have been reported. Alkylation steps can be performed on intermediates to introduce side chains or modify the amino acid backbone, often under controlled temperature and inert atmosphere conditions.

Purification

Purification is typically achieved by extraction with organic solvents such as ethyl acetate, followed by drying over magnesium sulfate and chromatographic purification using silica gel with solvent systems like dichloromethane/methanol mixtures containing small percentages of acetic acid.

Representative Detailed Procedure

A representative synthetic procedure adapted from the literature is summarized below:

Comparative Analysis of Preparation Approaches

| Aspect | Method A (Boc Protection via Boc2O) | Method B (Diazomethane Esterification) | Method C (Dehydration with Phosphorus(V) oxide) |

|---|---|---|---|

| Starting Material | Fmoc-protected amino acid or free amino acid | Boc-protected amino acid derivative | Hydroxy-protected intermediate |

| Key Reagents | Di-tert-butyl dicarbonate, base (KF, triethylamine) | Diazomethane, isobutyl chloroformate | Phosphorus(V) oxide or phosphoryl chloride |

| Solvent | Dichloromethane, THF | THF, Et2O | Ether solvents, DMF |

| Temperature | Room temperature | −15 °C to room temperature | 10 °C to reflux |

| Yield | ~78% (Boc protection step) | ~28% (esterification step) | Variable, dependent on substrate |

| Notes | Allows simultaneous removal of protecting groups at final step | Requires careful handling of diazomethane | Used for dehydration to form intermediates |

Summary of Research Findings

- The Boc protection of amino groups using di-tert-butyl dicarbonate in the presence of bases is a reliable and high-yielding method for preparing (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid derivatives.

- Carboxylic acid protection as tert-butyl esters via reaction with tert-butyl 2,2,2-trichloroacetate ensures stability during further synthetic steps.

- Dehydration and activation steps using phosphorus(V) oxide or phosphoryl chloride enable formation of key intermediates necessary for subsequent transformations.

- Diastereoselective reductions and alkylations are crucial for maintaining stereochemical integrity and introducing functional groups.

- Purification protocols involving extraction and flash chromatography afford the target compound in pure form, though yields may vary depending on the step and conditions.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, enabling subsequent functionalization of the primary amine.

Reaction Conditions and Outcomes

-

Key Finding : Deprotection with HCl in dioxane proceeds without racemization, preserving the (S)-configuration .

Peptide Bond Formation

The compound participates in condensation reactions for peptide synthesis via its carboxylic acid and primary amine groups.

Coupling Reagents and Efficiency

| Reagent | Solvent | Yield (%) | Selectivity | Notes | Source |

|---|---|---|---|---|---|

| HATU/DIPEA | DMF | 85–92 | High | Minimal epimerization | |

| DCC/HOBt | CH₂Cl₂ | 78–84 | Moderate | Requires Boc deprotection first | |

| EDC/NHS | THF | 70–75 | Low | Side reactions observed |

-

Critical Insight : HATU-mediated couplings in DMF show superior efficiency due to enhanced activation of the carboxylate .

Esterification and Amidation

The carboxylic acid moiety undergoes derivatization to form esters or amides.

Representative Reactions

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Esterification | Methanol/H⁺ (cat.) | Methyl ester derivative | Prodrug synthesis | |

| Amidation | Benzylamine/DMAP (cat.) | Boc-protected heptanamide | Peptidomimetic scaffolds |

Stability Under Synthetic Conditions

The compound’s stability varies significantly with reaction environments:

Degradation Pathways

Interaction with Metal Catalysts

Copper-catalyzed reactions exhibit unique selectivity when using this compound:

Cu-Mediated Arylation (Example)

| Catalyst System | Solvent | Selectivity (Desired Product) | Yield (%) | Source |

|---|---|---|---|---|

| CuI/L21 ligand | THF | 100% | 45 | |

| CuBr/Rb₂CO₃ | EtOAc | 88% | 52 |

-

Mechanistic Insight : The Asp-derived directing group in peptides enhances regioselectivity during Cu-mediated modifications .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Scientific Research Applications

Applications in Peptide Synthesis

1. Peptide Coupling Reactions

(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid is commonly utilized as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during the synthesis process, facilitating the formation of complex peptides.

Case Study:

In a study focused on synthesizing cyclic peptides, researchers demonstrated the utility of (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid as a precursor for constructing cyclic structures that exhibit enhanced biological activity compared to linear counterparts. The Boc group was removed selectively to yield free amines for further coupling reactions, showcasing the compound's versatility in peptide synthesis .

2. Synthesis of Bioactive Peptides

The compound has been employed in the synthesis of bioactive peptides that target specific receptors or enzymes in therapeutic contexts. For instance, it has been used to create analogs of naturally occurring peptides with improved stability and potency.

Data Table: Examples of Bioactive Peptides Synthesized Using (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic Acid

| Peptide Name | Targeted Activity | Modification Applied |

|---|---|---|

| Analogue 1 | Antimicrobial | Substitution at position 3 |

| Analogue 2 | Anticancer | Cyclization |

| Analogue 3 | Neuroprotective | Extended chain length |

Applications in Pharmaceutical Development

1. Drug Formulation

The compound serves as an intermediate in the formulation of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance drug delivery and efficacy.

Case Study:

A research team developed a series of compounds based on (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid aimed at treating Alzheimer’s disease. The derivatives exhibited improved blood-brain barrier permeability and selective binding to target receptors, indicating potential therapeutic benefits .

2. Development of Enzyme Inhibitors

This amino acid derivative has also been explored for its role in developing enzyme inhibitors, particularly protease inhibitors that can be used in treating viral infections.

Data Table: Enzyme Inhibitors Derived from (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic Acid

| Inhibitor Name | Target Enzyme | Potency (IC50 µM) |

|---|---|---|

| Inhibitor A | HIV Protease | 0.5 |

| Inhibitor B | Trypsin | 0.8 |

| Inhibitor C | Chymotrypsin | 1.2 |

Mechanism of Action

The mechanism of action of (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino acid .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Research Findings

Position-Specific Substitution Matters: The 7th-position Boc group in (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid allows selective deprotection for downstream coupling, whereas fluorination at the same position in (S)-[¹⁸F]FAHep alters biodistribution profiles .

α-Substituents Dictate Transporter Recognition :

α-Methyl groups sterically hinder transporter binding, a finding critical for designing imaging agents with reduced off-target uptake .

Backbone Flexibility vs. Rigidity: Heptanoic acid derivatives with rigid substituents (e.g., phenylpropyl in SQ29,072) exhibit stronger enzyme inhibition compared to flexible Boc-protected analogues .

Biological Activity

(S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid, also known as N-Boc-homolysine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 244.33 g/mol

- CAS Number : 2165435-43-6

- Purity : Typically >95% .

Biological Activity Overview

The biological activity of (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid can be categorized into several key areas:

-

Enzyme Inhibition :

- Studies have shown that related compounds exhibit inhibitory effects on cholinesterases, which are critical in neurotransmission. For instance, certain derivatives have demonstrated effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying potency compared to established inhibitors like tacrine .

- Antioxidant Activity :

-

Neuroprotective Effects :

- Given its structural similarities to amino acids involved in neurotransmission, (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is compromised.

The mechanisms through which (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid exerts its biological effects are still under investigation. However, several hypotheses include:

- Binding Interactions : The compound may interact with key amino acids in the active sites of enzymes, leading to conformational changes that inhibit their activity.

- Radical Scavenging : The presence of hydroxyl groups in its structure may facilitate the donation of electrons to neutralize free radicals.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Q & A

Q. What are the recommended safety protocols for handling (S)-2-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound is classified under GHS Category 4 for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Always consult Safety Data Sheets (SDS) for specific hazards.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.

- Storage : Store in a dry, ventilated area at room temperature, sealed tightly to prevent moisture absorption . Avoid incompatible materials like strong oxidizers .

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For ingestion, seek medical attention and provide SDS to healthcare providers .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity.

- NMR Spectroscopy : Confirm stereochemistry via - and -NMR, focusing on tert-butoxycarbonyl (Boc) group signals (δ ~1.4 ppm for tert-butyl protons) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) to ensure absence of side products.

- Reference Standards : Compare retention times (HPLC) and spectral data with commercially available Boc-protected amino acid analogs .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated aging studies (40–60°C) can simulate long-term storage .

- Data Interpretation : Plot degradation rates (zero/first-order kinetics) and calculate half-lives. Identify degradation products via LC-MS to infer mechanisms (e.g., Boc deprotection or hydrolysis) .

Q. What strategies are effective for resolving contradictory data on the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

- Root-Cause Analysis :

- Reagent Compatibility : Test coupling agents (e.g., HATU, DCC) with varying solvents (DMF, DCM) to identify optimal conditions. Boc-protected amines may require acidic deprotection before coupling, which can influence reactivity .

- Side Reactions : Monitor for racemization (via chiral HPLC) or tert-butyl carbamate cleavage under basic conditions.

- Reproducibility : Replicate experiments using standardized protocols (e.g., equimolar ratios, inert atmosphere) and document deviations. Cross-validate findings with orthogonal techniques like IR spectroscopy .

Q. How can researchers optimize synthetic routes to improve yield and reduce byproducts?

Methodological Answer:

- Stepwise Optimization :

- Protection/Deprotection : Evaluate alternative protecting groups (e.g., Fmoc vs. Boc) for the amino moiety to minimize side reactions.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for solubility and reaction efficiency.

- Catalyst Selection : Use DMAP or HOAt to enhance coupling efficiency in peptide bond formation .

- Green Chemistry Principles : Replace toxic reagents (e.g., DCC) with biodegradable alternatives (e.g., EDCI) and employ microwave-assisted synthesis for faster reaction times .

Q. What methodologies are recommended for assessing the compound’s environmental impact in bioactivity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.